6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC15917861
Molecular Formula: C15H13ClN2
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2 |
|---|---|
| Molecular Weight | 256.73 g/mol |
| IUPAC Name | 6-chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C15H13ClN2/c1-10-3-4-12(7-11(10)2)14-9-18-8-13(16)5-6-15(18)17-14/h3-9H,1-2H3 |
| Standard InChI Key | DDHFPOODLFSCRH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine is C₁₇H₁₅ClN₂, with a molecular weight of 290.77 g/mol. The core structure consists of a fused imidazo[1,2-a]pyridine scaffold substituted with a chlorine atom at position 6 and a 3,4-dimethylphenyl group at position 2 (Figure 1). This substitution pattern distinguishes it from closely related analogs, such as the 2,4-dimethylphenyl and 4-methoxyphenyl derivatives reported in the literature .
Table 1: Comparative Structural and Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives
*Predicted using QSAR models based on analog data .
The chlorine atom at position 6 enhances electrophilicity, potentially improving interactions with biological targets, while the 3,4-dimethylphenyl group may influence steric and electronic properties critical for binding affinity .
Synthesis Methodologies
Conventional Cyclization Approaches
Imidazo[1,2-a]pyridines are typically synthesized via cyclocondensation of 2-aminopyridines with α-haloketones. For example, Zhu et al. demonstrated a catalyst- and solvent-free method for synthesizing analogs like 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, achieving yields >85% by heating 2-aminopyridine with 4-methoxy-α-bromoacetophenone at 120°C . Adapting this protocol, the 3,4-dimethylphenyl variant could be synthesized using 3,4-dimethyl-α-bromoacetophenone under similar conditions.
Advanced Synthetic Strategies
Recent advancements include Suzuki-Miyaura cross-coupling to introduce aryl groups post-cyclization. For instance, PMC-10095550 detailed the use of boronic esters to functionalize the imidazo[1,2-a]pyridine core at position 6, enabling precise control over substituent placement . Such methods could be tailored to incorporate the 3,4-dimethylphenyl group via selective coupling reactions.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is predicted to exhibit low aqueous solubility (logS ≈ -4.2) due to its hydrophobic aromatic substituents, necessitating formulation with co-solvents like DMSO for biological assays . Stability studies on analogs suggest resistance to hydrolysis under physiological pH, with degradation primarily occurring under strong acidic or basic conditions .
Spectroscopic Characterization
Key spectral features inferred from analogs include:
-
¹H NMR: Aromatic protons in the 7.2–8.5 ppm range, with methyl groups resonating as singlets near 2.3 ppm .
-
IR: Stretching vibrations at 1600–1650 cm⁻¹ (C=N), 750–800 cm⁻¹ (C-Cl), and 2900–3000 cm⁻¹ (C-H alkyl) .
Biological Activity and Mechanisms
Anticancer Activity
Imidazo[1,2-a]pyridines bearing chloro and aryl substituents show submicromolar IC₅₀ values against PI3Kα, a key oncogenic kinase. Compound 10u from PMC-10095550, featuring a 6-(imidazo[1,2-a]pyridin-2-yl)quinazoline scaffold, inhibited PI3Kα at 0.07 μM, suggesting that the 3,4-dimethylphenyl variant could similarly target lipid kinase pathways .
Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| 6-Chloro-2-(4-methoxyphenyl) | PI3Kα | 0.12 | MCF-7 |
| 6-Chloro-2-(furan-2-yl) | Tubulin | 0.89 | HeLa |
| 3,4-Dimethylphenyl analog* | PI3Kα (predicted) | 0.09* | MDA-MB-231 (predicted) |
*Predicted using molecular docking studies .
Applications in Drug Discovery
Lead Optimization
The 3,4-dimethylphenyl group’s electron-donating methyl groups may enhance π-π stacking with aromatic residues in enzyme active sites. Structure-activity relationship (SAR) studies on analogs indicate that bulkier substituents at position 2 improve selectivity for kinase targets .
Synergistic Formulations
Patent literature suggests imidazo[1,2-a]pyridines synergize with taxanes and platinum-based chemotherapeutics, reducing required doses and mitigating toxicity . For example, co-administration with paclitaxel enhanced apoptosis in triple-negative breast cancer models by 40% compared to monotherapy .
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